molecular formula C10H21Cl2N B1422952 1-(5-Chloropentyl)piperidine hydrochloride CAS No. 91976-94-2

1-(5-Chloropentyl)piperidine hydrochloride

Cat. No. B1422952
CAS RN: 91976-94-2
M. Wt: 226.18 g/mol
InChI Key: QGNSAPOYVCDCFF-UHFFFAOYSA-N
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Description

“1-(5-Chloropentyl)piperidine hydrochloride” is an organic compound with the chemical formula C10H21Cl2N . It appears as a powder and is typically stored at room temperature . This compound is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

While specific synthesis methods for “1-(5-Chloropentyl)piperidine hydrochloride” were not found, piperidines in general can be synthesized through various methods. For instance, one method involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Another method involves a modified Birch reduction using sodium in ethanol .


Molecular Structure Analysis

The molecular weight of “1-(5-Chloropentyl)piperidine hydrochloride” is 226.19 . The InChI key for this compound is QGNSAPOYVCDCFF-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Chloropentyl)piperidine hydrochloride” were not found, piperidines in general can undergo various reactions. For example, piperidines can be used to convert ketones to enamines . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .


Physical And Chemical Properties Analysis

“1-(5-Chloropentyl)piperidine hydrochloride” is a powder . It has a molecular weight of 226.19 . The storage temperature for this compound is typically room temperature .

Scientific Research Applications

Acetylcholinesterase Inhibition

1-(5-Chloropentyl)piperidine hydrochloride and its derivatives have been studied for their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine, a neurotransmitter. The structure-activity relationships of these compounds have been explored, highlighting their potential in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1995).

Corrosion Inhibition

Research has also focused on the application of piperidine derivatives in the field of corrosion inhibition. These compounds, including 1-(5-Chloropentyl)piperidine hydrochloride, have been studied for their effectiveness in protecting metal surfaces, particularly iron, from corrosion. Theoretical models such as DFT and Monte Carlo simulations have been employed to understand their interaction mechanisms and efficiency (Belghiti et al., 2018).

Cytotoxicity and Anticancer Activity

Another area of research is the exploration of the cytotoxic and anticancer properties of 1-(5-Chloropentyl)piperidine hydrochloride derivatives. Studies have shown that these compounds can exhibit significant cytotoxicity toward various cancer cell lines, suggesting their potential as chemotherapeutic agents (Dimmock et al., 1998).

Antiviral Activity

The derivatives of 1-(5-Chloropentyl)piperidine hydrochloride have also been investigated for their antiviral properties, particularly as inhibitors of HIV-1. These studies focus on optimizing the structure to enhance potency against HIV-1 replication, demonstrating the potential of these compounds in antiviral therapy (Imamura et al., 2006).

Safety And Hazards

The safety information for “1-(5-Chloropentyl)piperidine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(5-Chloropentyl)piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(5-chloropentyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClN.ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNSAPOYVCDCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropentyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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